4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol
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Overview
Description
4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol is an organic compound that features a bromine atom, a phenol group, and a morpholine-piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol typically involves the bromination of 2,6-dimethylphenol in the presence of glacial acetic acid at a controlled temperature of 15°C . This reaction yields 4-bromo-2,6-dimethylphenol, which can then be further modified to introduce the morpholine and piperidine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by subsequent reactions to attach the morpholine and piperidine moieties. These processes are typically carried out in well-controlled environments to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the morpholine and piperidine moieties.
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various derivatives depending on the substituent introduced.
Oxidation Products: Quinones and related compounds.
Reduction Products: Modified morpholine and piperidine derivatives.
Scientific Research Applications
4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a preservative in coatings, slurries, and water treatment processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenol group play crucial roles in its reactivity, allowing it to interact with enzymes and other biomolecules. The morpholine and piperidine moieties contribute to its overall stability and solubility, enhancing its effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: A simpler compound with similar bromine and phenol groups.
4-Bromo-2,6-dimethylaniline: Contains a bromine atom and aniline group, differing in its amine functionality.
2,6-Dibromophenol: Features two bromine atoms on the phenol ring.
Uniqueness
4-Bromo-2-{[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl}phenol is unique due to its combination of bromine, phenol, morpholine, and piperidine groups
Properties
Molecular Formula |
C18H27BrN2O2 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methyl]phenol |
InChI |
InChI=1S/C18H27BrN2O2/c1-13-10-21(11-14(2)23-13)17-5-7-20(8-6-17)12-15-9-16(19)3-4-18(15)22/h3-4,9,13-14,17,22H,5-8,10-12H2,1-2H3 |
InChI Key |
JSYFTNHIHRBLSW-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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